3,6-dimethyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3,6-dimethyl-N-pyridin-3-yl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-6-13-11(2)15(20-14(13)8-10)16(19)18-12-4-3-7-17-9-12/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXGNUJDIOVVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Dimethyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO. It features a benzofuran core with a pyridine moiety, which contributes to its biological activity. The structural characteristics are critical for understanding its interaction with biological targets.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against various strains of bacteria, including resistant strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Anticancer Properties : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines. For instance, it demonstrated an IC value in the nanomolar range against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent anticancer activity .
Pharmacological Profile
The pharmacokinetic profile of this compound suggests favorable properties:
- Bioavailability : Studies indicate that the compound has reasonable oral bioavailability, making it suitable for further development as an oral therapeutic agent .
- Toxicity : Toxicological assessments in animal models have shown no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further testing .
Data Tables
| Biological Activity | Test System | IC (µM) | Reference |
|---|---|---|---|
| Antibacterial | M. vaccae | 50 - 3 | |
| Anticancer | MDA-MB-231 | 0.126 | |
| Anticancer | MCF-7 | 17.02 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium vaccae and found a strong correlation between structural modifications and increased antimicrobial activity. The presence of electron-withdrawing groups enhanced efficacy significantly .
- Cancer Cell Proliferation : In another study focusing on breast cancer cell lines, the compound was shown to induce apoptosis through caspase activation, leading to decreased cell viability and growth inhibition compared to standard treatments like 5-Fluorouracil .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates and metastasis in lung tissues when compared to untreated controls, reinforcing its potential as an anticancer agent .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,6-dimethyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide is with a molecular weight of approximately 266.30 g/mol. The compound features a benzofuran core, which is known for its biological activity, combined with a pyridine moiety that enhances its pharmacological properties.
Anti-inflammatory Activity
Research has indicated that derivatives of benzofuran and pyridine compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory diseases. These findings suggest that this compound could be developed as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Studies have shown that benzofuran derivatives can act as effective cholinesterase inhibitors by enhancing acetylcholine levels in the brain. This mechanism could potentially improve cognitive function in patients suffering from Alzheimer’s disease .
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Research into related compounds has demonstrated their ability to induce apoptosis in cancer cells, inhibit tumor growth, and modulate signaling pathways associated with cancer progression. This indicates a promising avenue for further investigation into its efficacy against various cancer types .
Case Study: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry examined various benzofuran derivatives for their anti-inflammatory effects. Among these, compounds similar to this compound showed potent inhibition of COX enzymes, which are pivotal in the inflammatory response. The results indicated a dose-dependent reduction in inflammation markers in vitro and in vivo models .
Case Study: Neuropharmacological Research
In neuropharmacological studies, derivatives of benzofuran were tested for their cholinesterase inhibitory activity. One study highlighted that certain modifications on the benzofuran structure significantly enhanced the inhibitory potency against acetylcholinesterase, suggesting that this compound could be optimized for better efficacy .
Data Table: Comparison of Biological Activities
Chemical Reactions Analysis
Ester Hydrolysis
The benzoic acid methyl ester group undergoes hydrolysis under acidic or basic conditions.
Key Data :
-
Acidic hydrolysis activation energy (Ea) for similar esters: 9–10 kcal/mol .
-
Base-catalyzed saponification completes within 2–4 hours at room temperature .
Amide Bond Reactivity
The acetamide group exhibits limited hydrolysis under standard conditions but reacts selectively with strong nucleophiles.
Key Data :
Tetrazole Ring Reactions
The 1-methyl-1H-tetrazole-5-ylsulfanyl group participates in cycloadditions and alkylation.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I) catalyst, terminal alkyne | Triazole-linked conjugate | |
| N-Alkylation | Alkyl halide, K2CO3 (DMF, Δ) | Quaternary ammonium derivatives |
Key Data :
-
Tetrazole-alkyne cycloadditions achieve >90% regioselectivity under Cu(I) catalysis .
-
Alkylation at N2 of the tetrazole ring proceeds with 70–80% yield .
Sulfanyl Group Transformations
The thioether linkage undergoes oxidation and nucleophilic substitution.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Oxidation with mCPBA | Dichloromethane, 0°C → RT | Sulfoxide or sulfone derivatives | |
| Nucleophilic displacement | Thiols, NaH (DMF) | Thioether exchange products |
Key Data :
-
Sulfoxide formation dominates at 0°C (≥95% conversion), while sulfones require excess oxidant and elevated temperatures .
-
Thiol-displacement reactions are pH-dependent, favoring basic conditions (pH > 10) .
Structural Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Mass Loss (%) | Proposed Process | References |
|---|---|---|---|
| 150–200°C | 5–10 | Loss of crystallized water | |
| 250–300°C | 60–70 | Tetrazole ring decomposition | |
| >300°C | 20–25 | Carbonization of aromatic residues |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares 3,6-dimethyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide with structurally related compounds, focusing on core modifications, substituent effects, and inferred biological implications.
Core Heterocycle Modifications
- Compound from : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Core: Benzodioxin-pyridine hybrid vs. benzofuran. Key Differences: The benzodioxin core introduces two oxygen atoms, increasing polarity compared to the benzofuran’s single oxygen. This may enhance solubility but reduce membrane permeability.
Compounds from : Pyrimidine-4-carboxamides (e.g., 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide)
Substituent Effects on the Benzofuran Scaffold
- Compound from : N-((S)-3-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)butan-2-yl)benzofuran-2-carboxamide Substituents: A peptidomimetic chain replaces the pyridin-3-yl group. Key Differences: The peptidomimetic moiety could enhance target specificity (e.g., protease inhibition) but increase molecular complexity, likely reducing oral bioavailability compared to the target compound’s simpler pyridine linkage .
- Compound from : 6-(2-((1r,4r)-4-hydroxycyclohexylamino)pyridin-4-yloxy)-N,2-dimethylbenzofuran-3-carboxamide Substituents: Pyridinyloxy group at position 6 and hydroxycyclohexylamino side chain. Key Differences: The hydroxycyclohexylamino group may improve aqueous solubility, while the pyridinyloxy substituent introduces steric bulk. The target compound’s 3,6-dimethyl groups likely enhance lipophilicity, favoring blood-brain barrier penetration .
Structure-Activity Relationship (SAR) Insights
- Methyl Group Positioning : Methyl groups at positions 3 and 6 (target compound) may optimize steric and electronic effects for receptor binding, as seen in SAR studies of benzofuran derivatives .
- Pyridine vs. Peptide Linkages : Pyridin-3-yl (target) offers a balance of hydrogen-bonding capacity and metabolic stability, whereas peptidomimetic chains () may improve potency but suffer from proteolytic degradation .
- Polarity vs. Lipophilicity : Benzodioxin-containing analogs () prioritize solubility, while the target compound’s methyl groups favor membrane permeability .
Comparative Data Table
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3,6-dimethyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide?
- Key Methods :
- Multi-step synthesis : Begin with benzofuran-2-carboxylic acid derivatives. Use Pd-catalyzed C-H arylation to introduce the pyridinyl group, followed by transamidation reactions to install the carboxamide moiety .
- Cascade reactions : Employ [3,3]-sigmatropic rearrangements to construct the benzofuran core, as demonstrated in natural product syntheses (e.g., ). Optimize reaction conditions (e.g., solvent, catalyst loading) to minimize side products .
- Critical Parameters :
- Control reaction temperature (<100°C) to prevent decomposition of the pyridinyl group.
- Use anhydrous solvents (e.g., THF) to avoid hydrolysis of intermediates.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR Spectroscopy : Confirm substituent positions via and NMR. For example, the pyridinyl proton signals typically appear as doublets in δ 8.2–8.8 ppm, while methyl groups on the benzofuran ring resonate at δ 2.3–2.6 ppm .
- Mass Spectrometry : Validate molecular weight (theoretical MW: 296.33 g/mol) using ESI-MS in positive ion mode.
Advanced Research Questions
Q. What strategies improve yield in Pd-catalyzed steps during synthesis?
- Catalyst Optimization :
- Use Pd(OAc)₂ with bidentate ligands (e.g., XPhos) to enhance catalytic efficiency in C-H activation steps .
- Add silver salts (e.g., Ag₂CO₃) as halide scavengers to prevent catalyst poisoning.
- Reaction Monitoring :
- Track intermediate formation via TLC or in-situ IR spectroscopy. Adjust stoichiometry if unreacted starting material persists.
Q. How does the substitution pattern on the benzofuran ring influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Methyl groups (3,6-positions) : Enhance lipophilicity, improving membrane permeability. Compare activity against analogs lacking methyl substituents (e.g., ’s antimicrobial assays for related benzofurans) .
- Pyridinyl vs. phenyl groups : The pyridinyl moiety may engage in hydrogen bonding with target proteins (e.g., kinases), as seen in kinase inhibitor studies (e.g., ’s peptidomimetic designs) .
- Experimental Design :
- Synthesize analogs with varying substituents and test in enzyme inhibition assays (e.g., IC₅₀ measurements).
Q. How can discrepancies in biological activity data across studies be resolved?
- Potential Causes :
- Methodological Adjustments :
- Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability.
- Conduct dose-response curves in triplicate to confirm reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
